molecular formula C7H4Br2ClF B8064260 2-bromo-5-chloro-4-fluorobenzyl bromide

2-bromo-5-chloro-4-fluorobenzyl bromide

Cat. No.: B8064260
M. Wt: 302.36 g/mol
InChI Key: DMXOFAJIWULOQB-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-4-fluorobenzyl bromide is an aromatic compound with the molecular formula C7H4Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a polyhalogenated benzene derivative. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-5-chloro-4-fluorobenzyl bromide can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-bromomethyl-4-chloro-5-fluorobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are usually carried out in polar solvents such as water or alcohols at elevated temperatures.

    Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

2-bromo-5-chloro-4-fluorobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-4-fluorobenzyl bromide in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-chloro-4-fluorobenzyl bromide is unique due to the presence of multiple halogen atoms and a bromomethyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXOFAJIWULOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 75 mmol of 1-bromo-4-chloro-5-fluoro-2-methyl-benzene, 75 mmol of 1-bromo-pyrrolidine-2,5-dione and 0.74 mmol of benzoyl peroxide in 100 ml of carbon tetrachloride is heated to reflux for 15 hours. After evaporation of the solvent, the residue is partitioned between water and ethyl acetate. The organic layer is washed with water, and then with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
0.74 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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